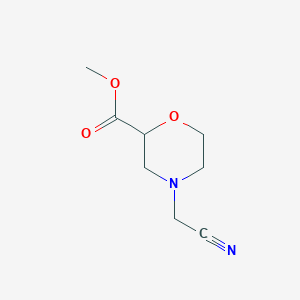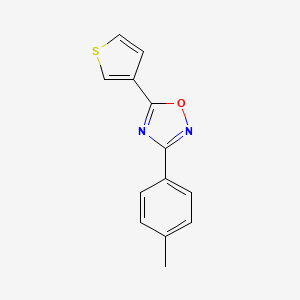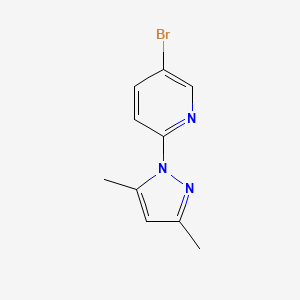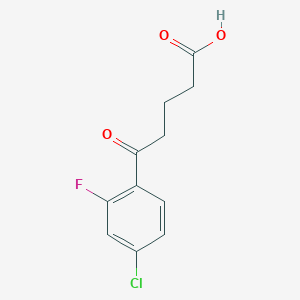
Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-(cyanomethyl)morpholine-2-carboxylate” is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 . It is also known as MCM or CR. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
- Methyl 4-(cyanomethyl)morpholine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the creation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Development of Analgesic and Antipyretic Agents
- This compound is involved in synthesizing methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which have demonstrated antimicrobial, analgesic, and antipyretic activities in studies. These findings suggest potential applications in pain relief and fever reduction (Mar'yasov et al., 2016).
Antibacterial Applications
- Research indicates that this compound-based compounds can exhibit significant antibacterial properties. For instance, (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid have shown promising antibacterial activity (Narsimha et al., 2014).
Antihypoxic Actions
- Compounds synthesized using this compound have shown potential in antihypoxic actions, indicating their use in conditions where oxygen deprivation is a concern (Ukrainets et al., 2014).
Catalysis in Organic Synthesis
- It's also used in catalyzing certain organic reactions. For example, N-methyl morpholine-based ionic liquids, which could be derived from such compounds, have been used as catalysts for Knoevenagel condensation in water (Xu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(cyanomethyl)morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJUAAJEQWPSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)







![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)


